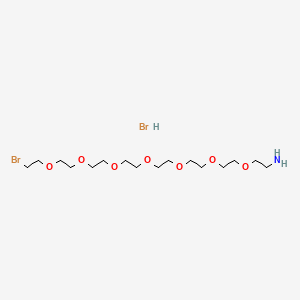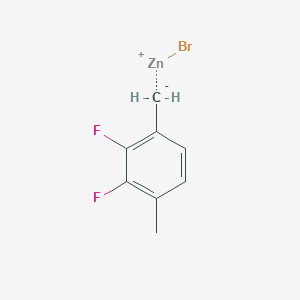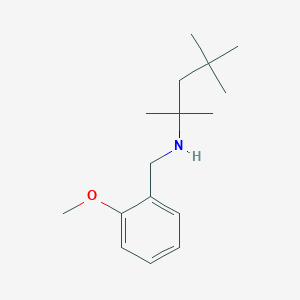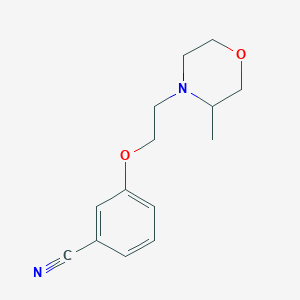![molecular formula C19H17ClN2O4 B14902241 [(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a chlorophenyl group, and a dihydroisoxazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves multiple steps, including the formation of the dihydroisoxazole ring and the introduction of the benzylcarbamoyl and chlorophenyl groups. The specific synthetic route and reaction conditions can vary, but common steps include:
Formation of the Dihydroisoxazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylcarbamoyl Group: This can be achieved through a reaction with benzyl isocyanate or a similar reagent.
Introduction of the Chlorophenyl Group: This step typically involves a substitution reaction using a chlorophenyl precursor.
Industrial Production Methods
Industrial production of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering protein-protein interactions. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-2-(5-(Carbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure but lacks the benzyl group.
(S)-2-(5-(Benzylcarbamoyl)-3-phenyl-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure but lacks the chlorine atom.
Uniqueness
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is unique due to the presence of both the benzylcarbamoyl and chlorophenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.
属性
分子式 |
C19H17ClN2O4 |
|---|---|
分子量 |
372.8 g/mol |
IUPAC 名称 |
2-[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H17ClN2O4/c20-15-9-5-4-8-14(15)16-10-19(26-22-16,11-17(23)24)18(25)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)(H,23,24)/t19-/m0/s1 |
InChI 键 |
UDHUJNJILLNDIT-IBGZPJMESA-N |
手性 SMILES |
C1C(=NO[C@@]1(CC(=O)O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3Cl |
规范 SMILES |
C1C(=NOC1(CC(=O)O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)


![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)



![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)


![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)

